2,3-DIMETHYL-1-(2-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE
Overview
Description
2,3-DIMETHYL-1-(2-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s). This particular compound features a unique arrangement of nitrogen atoms within its structure, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,3-DIMETHYL-1-(2-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE involves multiple steps and specific reaction conditionsSubsequent steps involve the preparation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate, cyclization catalyzed by gold, and final cyclization using sodium hydride .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: Cyclization reactions can be catalyzed by metals such as gold, leading to the formation of cyclic structures.
Scientific Research Applications
2,3-DIMETHYL-1-(2-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,3-DIMETHYL-1-(2-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 2,3-DIMETHYL-1-(2-PYRIDYLMETHYL)-1,5,6,7,8,9-HEXAHYDROCYCLOHEPTA[B]PYRROLO[3,2-E]PYRIDIN-4-AMINE include other heterocyclic compounds such as imidazole and pyrrolopyrazine derivatives. These compounds share structural similarities but differ in their specific arrangements of nitrogen atoms and other functional groups. The unique structure of this compound gives it distinct properties and applications compared to these similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-4-(pyridin-2-ylmethyl)-2,4-diazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-8-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4/c1-13-14(2)24(12-15-8-6-7-11-22-15)20-18(13)19(21)16-9-4-3-5-10-17(16)23-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H2,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFJPBLNPQASDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(CCCCC3)C(=C12)N)CC4=CC=CC=N4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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